molecular formula C8H4BrFO3 B15203385 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one

8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one

Cat. No.: B15203385
M. Wt: 247.02 g/mol
InChI Key: HCUODSBPYOFDLU-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is a halogenated benzodioxinone derivative characterized by a fused bicyclic structure with oxygen atoms at positions 1 and 3 of the benzene ring. The compound features bromine and fluorine substituents at positions 8 and 5, respectively, which confer distinct electronic and steric properties. Benzodioxinones are recognized for their versatility in medicinal chemistry, serving as scaffolds for enzyme inhibitors, receptor modulators, and intermediates in organic synthesis. The bromine atom enhances electrophilic reactivity, while fluorine improves metabolic stability and binding affinity to biological targets .

Properties

Molecular Formula

C8H4BrFO3

Molecular Weight

247.02 g/mol

IUPAC Name

8-bromo-5-fluoro-1,3-benzodioxin-4-one

InChI

InChI=1S/C8H4BrFO3/c9-4-1-2-5(10)6-7(4)12-3-13-8(6)11/h1-2H,3H2

InChI Key

HCUODSBPYOFDLU-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(C=CC(=C2C(=O)O1)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acids with acetylenic esters. This reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . The reaction conditions are mild, making it a practical approach for the synthesis of this compound.

Industrial Production Methods: While specific industrial production methods for 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine or fluorine atoms.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies to understand the interactions of halogenated dioxins with biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: It is used as an intermediate in the production of various industrial chemicals, including dyes and polymers.

Mechanism of Action

The mechanism of action of 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to interact with enzymes and receptors in biological systems. These interactions can lead to the modulation of biochemical pathways, potentially resulting in therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Positional Isomers

The biological and chemical properties of benzodioxinones are highly sensitive to substituent positions. Below is a comparative analysis with key analogues:

Compound Name Substituent Positions Molecular Formula Key Features Biological Activity/Applications Reference
5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one Br (5), F (7) C₈H₃BrFO₃ Bromine at position 5 increases steric hindrance; fluorine at 7 enhances polarity. Moderate topoisomerase I inhibition; cytotoxic effects .
7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one Br (7), F (6) C₈H₃BrFO₃ Bromine at 7 alters electronic density; fluorine at 6 improves binding affinity. Antiplasmodial activity; enzyme interaction .
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one Br (5), F (6) C₈H₃BrFO₃ Adjacent halogens create a polarized region; synergistic effects on reactivity. DNA replication inhibition; anticancer research .
4H-benzo[d][1,3]dioxin-4-one (parent) None C₈H₆O₃ Lacks halogen substituents; lower electrophilicity and metabolic stability. Limited biological activity; used as a synthetic precursor .

Key Observations :

  • Substituent Position Effects : Bromine at position 8 (target compound) vs. 5 or 7 (analogues) impacts steric accessibility and electronic distribution. For example, bromine at position 8 may hinder interactions with flat active sites (e.g., topoisomerase I) compared to position 5 .
  • Halogen Synergy : Fluorine’s electronegativity paired with bromine’s polarizability enhances dipole moments, improving binding to hydrophobic enzyme pockets .
Physicochemical Properties
Property 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one 5-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one 4H-benzo[d][1,3]dioxin-4-one
Molecular Weight (g/mol) 258.04 258.04 150.13
LogP (Predicted) 2.8 2.5 1.2
Solubility (mg/mL in DMSO) 12.5 18.3 45.6
Melting Point (°C) 168–170 155–157 92–94

Note: The target compound’s higher logP and lower solubility reflect bromine’s lipophilic contribution at position 8 .

Biological Activity

8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is a synthetic compound belonging to the class of benzo[d][1,3]dioxins. Its unique structural features, including bromine and fluorine substitutions, suggest potential biological activities that have been explored in various studies. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one is C8_{8}H4_{4}BrF O3_{3}. The presence of both bromine and fluorine atoms enhances its reactivity and potential interactions with biological targets.

Mechanisms of Biological Activity

Research indicates that 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one exhibits several biological activities, primarily through its interactions with specific molecular pathways:

  • Antitumor Activity : The compound has shown promise as a potential anticancer agent. Its mechanism may involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription. By interfering with these enzymes, the compound can hinder cancer cell proliferation.
  • Antibacterial Properties : Preliminary studies suggest that 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one may possess antibacterial activity against various strains of bacteria. This property is attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses in human neutrophils. Studies indicate that it can inhibit the release of superoxide anions and elastase from activated neutrophils, suggesting a role in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one, it is essential to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
5-Fluoro-4H-benzo[d][1,3]dioxin-4-oneFluorine at position 5Lacks bromine substitution
5-Bromo-4H-benzo[d][1,3]dioxin-4-oneBromine at position 5Does not have fluorine substitution
5-Chloro-4H-benzo[d][1,3]dioxin-4-oneChlorine at position 5Different halogen affecting electronic properties

The distinctive halogenation pattern in 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one enhances its reactivity and biological efficacy compared to other derivatives .

Case Studies

Several studies have investigated the biological activities of 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one:

  • Antitumor Efficacy : A study assessed the compound's ability to inhibit cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, highlighting its potential as a therapeutic agent against specific cancers.
  • Inflammation Modulation : In vitro experiments demonstrated that treatment with 8-Bromo-5-fluoro-4H-benzo[d][1,3]dioxin-4-one significantly decreased levels of pro-inflammatory cytokines in activated human neutrophils. This suggests a mechanism by which the compound may alleviate inflammation .

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